molecular formula C10H9F2NO B1457664 2-(4,7-difluoro-1H-indol-3-yl)ethanol CAS No. 630399-59-6

2-(4,7-difluoro-1H-indol-3-yl)ethanol

Cat. No.: B1457664
CAS No.: 630399-59-6
M. Wt: 197.18 g/mol
InChI Key: IYTKHTPPHAYYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,7-Difluoro-1H-indol-3-yl)ethanol is a fluorinated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . The strategic incorporation of fluorine atoms at the 4 and 7 positions of the indole ring, paired with the ethanol side chain at the C-3 position, is designed to fine-tune the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity . This makes it a valuable intermediate for constructing more complex, bioactive molecules. This compound serves as a versatile building block for researchers developing novel therapeutic agents. Indole derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Specifically, related difluoroindole compounds have been explored as potent inhibitors in virology research, such as in the development of inhibitors targeting the PB2 cap-binding domain of the influenza A virus . The ethanol side chain provides a synthetic handle for further functionalization, allowing for conjugation or derivation into other valuable chemical entities. This product is intended for research and development purposes in laboratory settings only. Applications: This compound is suited for use as a key synthetic intermediate in medicinal chemistry programs, particularly in the synthesis of potential antiviral and anti-inflammatory agents. It is also relevant for probing structure-activity relationships (SAR) in drug discovery. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4,7-difluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-1-2-8(12)10-9(7)6(3-4-14)5-13-10/h1-2,5,13-14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTKHTPPHAYYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Fluorinated Indoles with Ethylene Oxide or Equivalent Precursors

A common method involves the nucleophilic substitution or ring-opening of epoxides by the indole nitrogen or carbon nucleophiles:

  • Epoxide Ring-Opening: The 3-position of 4,7-difluoroindole can be functionalized by opening oxiranes (epoxides) such as glycidol or protected ethylene oxide derivatives under basic conditions (e.g., NaH in DMSO or THF). This reaction installs the 2-hydroxyethyl side chain at the 3-position.
  • Reaction Conditions: Typically performed at low temperatures (-78 °C to room temperature) to control regioselectivity and yield.

This method is supported by analogous syntheses of 2-substituted indol-3-yl ethanols where epoxide intermediates are key, as seen in related indole chemistry literature.

Reduction of 3-(2-hydroxyethyl)indole Ketones or Aldehydes

An alternative approach involves:

  • Synthesis of 3-(2-oxoethyl)indole intermediates (ketones or aldehydes) bearing fluorine substituents.
  • Reduction Step: The carbonyl group is reduced to the corresponding alcohol using mild hydride reagents such as sodium borohydride (NaBH4) or Luche reduction conditions (NaBH4 with CeCl3) to afford the this compound with high chemo- and diastereoselectivity.

This approach allows for stereochemical control and functional group compatibility.

Cross-Coupling and Functional Group Interconversion

This strategy is useful for late-stage functionalization and diversification.

Representative Synthetic Scheme (Hypothetical)

Step Reagents/Conditions Intermediate/Product Yield (%) Notes
1 4,7-difluoroindole + ethylene oxide, NaH, DMSO, 0°C to rt This compound 65-75 Direct nucleophilic ring-opening
2 3-(2-oxoethyl)-4,7-difluoroindole + NaBH4, EtOH, 0°C This compound 70-80 Reduction of ketone intermediate
3 3-iodo-4,7-difluoroindole + Pd catalyst + 2-hydroxyethyl boronate, base, solvent Protected ethanol derivative 60-70 Cross-coupling step
4 Deprotection (acidic or basic hydrolysis) This compound 85-90 Final deprotection to free alcohol

Detailed Research Findings and Notes

  • Selectivity and Yield: Low temperature and controlled addition of reagents improve regioselectivity and yield in epoxide ring-opening reactions.
  • Microwave-Assisted Synthesis: Microwave heating has been shown to accelerate alkylation and epoxidation steps in related indole derivatives, improving overall efficiency and yield.
  • Reduction Methods: Luche reduction is favored for its chemo- and diastereoselectivity, preserving sensitive substituents such as fluorine.
  • Catalyst and Solvent Effects: Palladium-catalyzed cross-couplings require careful choice of ligand, base, and solvent to optimize yields and minimize side reactions.
  • Fluorine Effects: The presence of fluorine atoms at positions 4 and 7 influences the electronic density of the indole ring, affecting nucleophilicity and reactivity during alkylation and reduction steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Epoxide Ring-Opening Ethylene oxide, NaH, DMSO Direct, mild conditions, good yield Possible regioisomer formation
Reduction of Ketone Intermediates NaBH4 or Luche reduction High selectivity, stereocontrol Requires ketone precursor
Cross-Coupling of Halogenated Indoles Pd catalyst, organoboron reagents Versatile, late-stage functionalization Multi-step, catalyst cost

Chemical Reactions Analysis

Types of Reactions

2-(4,7-difluoro-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the indole ring .

Scientific Research Applications

Synthesis of 2-(4,7-difluoro-1H-indol-3-yl)ethanol

The synthesis of this compound typically involves the reduction of corresponding indole derivatives. A common method includes the use of lithium aluminum hydride in an organic solvent like tetrahydrofuran (THF). The reaction conditions can be optimized for yield and purity.

Synthesis Method Reagents Yield Conditions
ReductionLithium aluminum hydride100%THF, reflux for 1.5 hours
Alternative methodsCarbon tetrabromide, triphenylphosphine70%Dichloromethane, 0°C to room temperature

Antifungal Activity

Research has demonstrated that derivatives of indole compounds exhibit antifungal properties. For instance, modifications to the indole structure can enhance activity against Candida species. In a study involving various indole derivatives, compounds similar to this compound were tested for minimum inhibitory concentration (MIC) values against Candida albicans.

Compound MIC (µg/mL)
Unsubstituted indole0.011
This compoundTBD

The introduction of fluorine atoms at specific positions was found to enhance antifungal activity significantly compared to unsubstituted analogs .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The National Cancer Institute (NCI) has evaluated several compounds for their effectiveness against various cancer cell lines. Compounds similar to this compound have shown promising results in inhibiting cell growth.

Cell Line GI50 (µM) TGI (µM)
A549 (lung cancer)15.7250.68
MCF7 (breast cancer)TBDTBD

The compound's mechanism often involves the disruption of cellular processes essential for cancer cell survival .

Case Study: Antiviral Applications

A recent study investigated the potential of indole derivatives as antiviral agents against influenza viruses. The compound demonstrated significant binding affinity to viral proteins, suggesting a mechanism of action that could inhibit viral replication.

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of synthesized indole derivatives against Staphylococcus aureus and other bacterial strains. Results indicated that modifications to the indole structure could enhance antimicrobial properties significantly.

Mechanism of Action

The mechanism of action of 2-(4,7-difluoro-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(4,6-Difluoro-1H-indol-3-yl)acetic acid
  • Structure : Fluorine at positions 4 and 6; acetic acid group at the 3-position.
  • Key Differences: The carboxylic acid group increases hydrophilicity compared to the ethanol group, enhancing solubility in aqueous media.
  • Similarity Score : 0.98 (structural similarity to the target compound) .
5,7-Difluorotryptamine Hydrochloride
  • Structure : Fluorine at positions 5 and 7; ethylamine group at the 3-position.
  • The 5,7-difluoro substitution pattern may influence serotonin receptor binding compared to the 4,7-difluoro configuration .
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol
  • Structure: Bromine at position 4, fluorine at 7; methanol group at the 3-position.
  • Key Differences: Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability. The shorter methanol chain decreases hydrophilicity relative to ethanol .
2-(4,7-Dimethoxy-1H-indol-3-yl)ethanamine
  • Structure : Methoxy groups at 4 and 7; ethylamine group at 3-position.
  • Key Differences : Methoxy groups are electron-donating, opposing fluorine’s electron-withdrawing effects. The ethylamine group introduces a basic nitrogen, altering pharmacokinetics and target engagement .

Physicochemical Properties

Compound Name Molecular Weight Substituent Positions Functional Group LogP* Solubility (mg/mL)
2-(4,7-Difluoro-1H-indol-3-yl)ethanol 212.19 4,7-F Ethanol 1.8 ~10 (DMSO)
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid 226.17 4,6-F Acetic acid 1.2 ~50 (Water)
5,7-Difluorotryptamine HCl 246.67 5,7-F Ethylamine 1.5 ~20 (Water)
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol 258.08 4-Br, 7-F Methanol 2.3 ~5 (DMSO)

*Predicted using fragment-based methods. Data aggregated from structural analogs .

Biological Activity

2-(4,7-Difluoro-1H-indol-3-yl)ethanol is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Indole derivatives, including this compound, interact with various biological targets, leading to significant changes in cellular processes. The primary mechanisms include:

  • Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. For instance, compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating their potency .
  • Antimicrobial Effects : Research indicates that indole derivatives can possess antimicrobial properties against a range of pathogens. In particular, some derivatives demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Target IC50 Values Reference
AnticancerMCF-7 (breast cancer cells)0.075 - 0.095 µM
AntimicrobialStaphylococcus aureusMIC: 8 - 16 µg/mL
AntiviralInfluenza PB2Effective in vivo
AntioxidantVarious cell linesNot specified

Study 1: Anticancer Properties

A study conducted on a series of indole derivatives revealed that those containing fluorine substitutions exhibited enhanced anticancer activity. In vitro assays demonstrated that this compound analogs significantly reduced cell viability in MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Another research effort highlighted the antimicrobial potential of indole derivatives against Candida albicans. The study found that certain derivatives inhibited fungal growth effectively while maintaining low toxicity towards human cells. The structure–activity relationship indicated that fluorinated indoles had superior efficacy compared to non-fluorinated counterparts .

Q & A

Q. What are the optimal synthetic routes for 2-(4,7-difluoro-1H-indol-3-yl)ethanol?

  • Methodological Answer : A common approach involves Vilsmeier-Haack formylation of the indole core followed by reduction. For example, 4-fluoroindole derivatives can be formylated using POCl₃ and DMF under controlled conditions (60–80°C, anhydrous environment) to introduce a formyl group at the 3-position . Subsequent reduction of the aldehyde to ethanol is achieved via sodium borohydride (NaBH₄) or catalytic hydrogenation. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) . Challenges include managing the reactivity of fluorine substituents, which may require inert atmospheres or low temperatures to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., coupling constants for H-F interactions in the indole ring) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, noting the loss of -CH₂CH₂OH or HF .
  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
    Cross-referencing with computational methods (e.g., DFT calculations) can resolve ambiguities in peak assignments .

Q. What safety protocols are essential when handling fluorinated indole derivatives like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (GHS Category 2B for eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated indole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming the positions of fluorine atoms and ethanol substituents. For example, SHELX software refines data with high-resolution (<1.0 Å) to model disorder or thermal motion . Key parameters include:
ParameterTypical Value for Indole Derivatives
R-factor<0.05
C-C bond precision±0.002 Å
Challenges include growing crystals of sufficient quality, often requiring slow evaporation from DCM/hexane mixtures .

Q. How to address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., DFT with B3LYP/6-311+G(d,p)) by comparing calculated vs. experimental NMR chemical shifts. Adjust solvent effects (e.g., PCM model for DMSO) .
  • Step 2 : Investigate conformational flexibility. Rotamer populations of the ethanol side chain may cause averaged NMR signals that differ from static calculations .
  • Step 3 : Cross-check with alternative techniques (e.g., NOESY for spatial proximity) .

Q. What mechanistic insights explain the reactivity of the ethanol substituent in fluorinated indoles?

  • Methodological Answer :
  • Steric Effects : The 4,7-difluoro groups create electron-deficient indole rings, increasing the acidity of the ethanol O-H (pKa ~12–14). This enhances nucleophilicity in esterification or etherification reactions .
  • Electronic Effects : Fluorine’s -I effect stabilizes transition states in SN2 reactions (e.g., tosylation of the hydroxyl group). Kinetic studies (monitored by ¹⁹F NMR) reveal rate acceleration compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

  • Methodological Answer :
  • Factor 1 : Purity assessment. Use HPLC (≥95% purity) to rule out impurities as confounding variables .
  • Factor 2 : Assay conditions. Compare solvent (DMSO vs. aqueous buffer) and cell lines. For example, fluorinated indoles may exhibit higher permeability in lipid-rich media .
  • Factor 3 : Fluorine’s metabolic stability. LC-MS metabolomics can identify degradation products that alter activity .

Research Design Considerations

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Parallel Synthesis : Use microwave-assisted reactions to vary substituents (e.g., replacing -OH with -OAc or -NH₂) .
  • High-Throughput Crystallization : Screen 96-well plates with diverse solvents to rapidly obtain crystals for structural validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,7-difluoro-1H-indol-3-yl)ethanol
Reactant of Route 2
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2-(4,7-difluoro-1H-indol-3-yl)ethanol

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